diethyl [hydroxy(phenyl)methyl]phosphonate
Overview
Description
Diethyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl [hydroxy(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with benzaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts, such as palladium or copper complexes, can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Diethyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl [hydroxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in the preparation of phosphonate esters.
Biology: It is utilized in the study of enzyme inhibitors and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Dimethyl methylphosphonate: A related compound used as a flame retardant and in the synthesis of β-ketophosphonates.
Diethyl (hydroxymethyl)phosphonate: Another similar compound with applications in antiproliferative studies and as a reactant in various chemical reactions.
Uniqueness: Diethyl [hydroxy(phenyl)methyl]phosphonate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in the synthesis of complex molecules. Its versatility and reactivity distinguish it from other phosphonates .
Properties
IUPAC Name |
diethoxyphosphoryl(phenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNMJVMGIXUXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285891, DTXSID80942232 | |
Record name | Diethyl hydroxy(phenyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1663-55-4, 20176-43-6 | |
Record name | 1663-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl hydroxy(phenyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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